molecular formula C8H5Cl3O B3155945 2-Chloro-1-(2,6-dichlorophenyl)ethanone CAS No. 81547-71-9

2-Chloro-1-(2,6-dichlorophenyl)ethanone

Cat. No.: B3155945
CAS No.: 81547-71-9
M. Wt: 223.5 g/mol
InChI Key: BDSOXPYZEQTVTC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,6-dichlorophenyl)ethanone (CAS 81547-71-9) is a high-purity organic compound serving as a versatile chemical building block in organic synthesis and pharmaceutical research . This ketone derivative, with the molecular formula C 8 H 5 Cl 3 O and a molecular weight of 223.48, is a key synthetic intermediate for developing more complex molecules . Researchers value this compound for its reactive α-chloroketone group, which can undergo further substitution or serve as a precursor for heterocyclic synthesis. Its specific substitution pattern on the phenyl ring makes it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. Specifications: • CAS Number: 81547-71-9 • Molecular Formula: C 8 H 5 3 O • Molecular Weight: 223.48 g/mol • Storage: Store under an inert atmosphere at 2-8°C . Safety Information: This compound requires careful handling. It is classified with the signal word "Danger" and has hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2,6-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSOXPYZEQTVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1 2,6 Dichlorophenyl Ethanone and Its Analogs

Chemical Synthesis Routes for Halogenated Acetophenones

The construction of halogenated acetophenones can be achieved through various pathways, each with distinct advantages and challenges related to precursor availability, regioselectivity, and reaction conditions.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. organic-chemistry.org This electrophilic aromatic substitution involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgpearson.com For the synthesis of chloro-substituted acetophenones, the reaction typically employs an appropriately substituted dichlorobenzene and chloroacetyl chloride. chemicalbook.com The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), activates the acyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring. studyraid.comyoutube.com

A significant challenge in synthesizing the 2,6-dichloro isomer via this method is controlling the regioselectivity. Acylation of 1,3-dichlorobenzene (B1664543), a logical starting material, can lead to a mixture of isomers, primarily the 2,4- and 2,6-dichloro-substituted products. A detailed patent for the synthesis of the related 2,2',4'-trichloroacetophenone (B44736) specifies reacting m-dichlorobenzene with chloroacetyl chloride and aluminum chloride, with precise temperature control to optimize the yield. google.com The reaction mixture is first maintained at 58-62 °C during the dropwise addition of the acyl chloride, followed by a thermal reaction period at 80-100 °C. google.com

Table 1: Example Reaction Conditions for Friedel-Crafts Acylation of Dichlorobenzene

ParameterConditionSource
Aromatic Substratem-Dichlorobenzene chemicalbook.comgoogle.com
Acylating AgentChloroacetyl chloride chemicalbook.comgoogle.com
CatalystAnhydrous aluminum trichloride (B1173362) (AlCl₃) chemicalbook.comgoogle.com
Initial Temperature<30 °C to 62 °C chemicalbook.comgoogle.com
Reaction Temperature30 °C to 100 °C chemicalbook.comgoogle.com
Reaction Time2 to 3 hours google.com

An alternative route to 2-Chloro-1-(2,6-dichlorophenyl)ethanone involves the direct halogenation of a pre-synthesized ketone at the α-carbon (the carbon adjacent to the carbonyl group). mdpi.com In this approach, 2',6'-dichloroacetophenone (B1294335) would be the starting material, which is then chlorinated to yield the final product.

This reaction typically proceeds under acidic conditions. libretexts.org The acid catalyzes the formation of an enol intermediate, which is the nucleophilic species that attacks the halogen (e.g., Cl₂). libretexts.orgjove.com A key advantage of acid-catalyzed α-halogenation is that the introduction of the first electron-withdrawing halogen atom deactivates the product, preventing further halogenation. jove.com A variety of halogenating agents can be used for this type of transformation, including elemental halogens and N-halosuccinimides. mdpi.comorganic-chemistry.org For instance, bromine in acetic acid is commonly used for α-bromination. libretexts.org

Table 2: Selected Reagent Systems for α-Halogenation of Ketones

Halogenation TypeReagent SystemNotesSource
BrominationBr₂ in glacial HOAcCan be accelerated with microwave irradiation. mdpi.com
BrominationN-bromosuccinimide (NBS) / TMSOTfEffective for aromatic ketones. mdpi.com
IodinationI₂ / 30% H₂O₂Requires an acid catalyst like H₂SO₄. mdpi.com
ChlorinationN-chlorosuccinimide (NCS)Common reagent for α-chlorination. organic-chemistry.org

To overcome challenges such as poor regioselectivity in Friedel-Crafts reactions, multi-step strategies are often employed. These can involve linear sequences where a starting material is sequentially modified, or convergent approaches where different fragments are prepared separately and then combined.

One potential linear strategy involves using a starting material where the desired substitution pattern is already established. For example, a synthesis could begin with 2,6-dichloroaniline. The aniline (B41778) group, being a strong activating group, would need to be protected (e.g., as an acetanilide) before proceeding with a Friedel-Crafts acylation. This general principle of using protecting groups to block more reactive sites and direct substitution to the desired position is a common tactic in organic synthesis. googleapis.com

A convergent approach could involve the synthesis of 2',6'-dichloroacetophenone through an independent route, followed by the α-chlorination described previously. For instance, 2',6'-dichloroacetophenone can be prepared in a two-step process from 1,3-dichlorobenzene and acetaldehyde, followed by oxidation of the resulting secondary alcohol. chemicalbook.com This avoids the regioselectivity issues of direct acylation on dichlorobenzene.

Process Optimization and Scalability in Laboratory and Pilot Production

Moving a synthesis from a laboratory setting to pilot or industrial production requires rigorous optimization of reaction parameters to maximize yield, efficiency, and safety while minimizing cost and environmental impact.

The catalyst is a critical component, particularly in Friedel-Crafts reactions. While aluminum chloride is effective, it is typically required in stoichiometric or even excess amounts because it complexes with both the acylating agent and the product ketone. organic-chemistry.orgstudyraid.com This generates large volumes of acidic waste during aqueous workup, posing environmental and handling challenges. researchgate.netchembam.com

Consequently, significant research has focused on developing more sustainable and efficient catalytic systems.

Heterogeneous Catalysts : Solid acid catalysts offer the major advantage of being easily separated from the reaction mixture and potentially reused. acs.org Materials such as zeolites, acid-treated clays, and supported metal oxides (e.g., ZnO, In₂O₃/MCM-41) have shown promise as effective catalysts for Friedel-Crafts acylation. researchgate.netacs.org Zinc oxide (ZnO), for example, has been shown to catalyze the acylation of various aromatics under solvent-free conditions. researchgate.net

Reusable Homogeneous Catalysts : An alternative to traditional Lewis acids is the use of water-stable catalysts that can be recovered and reused. Lanthanide triflates [Ln(OTf)₃], particularly in combination with lithium perchlorate (B79767) (LiClO₄), have been developed as a recyclable catalyst system for Friedel-Crafts reactions. psu.edu This system can be recovered from the aqueous phase after reaction workup. psu.edu

Metal- and Halogen-Free Methods : A "greener" approach avoids metal-based Lewis acids and halogenated reagents altogether. One such method uses methanesulfonic anhydride (MSAA) to promote the acylation of aromatics with carboxylic acids, producing minimal waste. organic-chemistry.org

Table 3: Comparison of Catalyst Systems for Friedel-Crafts Acylation

Catalyst SystemTypeKey AdvantagesSource
AlCl₃Traditional Lewis AcidHighly effective, well-established. studyraid.com
ZnOHeterogeneousReusable, can be used in solvent-free conditions. researchgate.net
Zeolites (e.g., H-BEA)HeterogeneousShape-selective, reusable, non-corrosive. acs.org
Ln(OTf)₃-LiClO₄HomogeneousWater-stable, recoverable, and reusable. psu.edu
Methanesulfonic Anhydride (MSAA)Activating AgentMetal- and halogen-free, minimal waste. organic-chemistry.org

Solvent choice has a profound impact on reaction efficiency, cost, and environmental footprint. rsc.org Traditional solvents for Friedel-Crafts acylation include halogenated hydrocarbons like dichloromethane (B109758) or nitrobenzene. chemicalbook.com For α-halogenation, acetic acid is a common medium. orgsyn.org Modern chemical process development emphasizes the use of greener solvents and, where possible, solvent-free conditions to reduce waste. researchgate.netrsc.org

Fine-tuning reaction parameters such as temperature, pressure, and addition rates is crucial for scalability. For exothermic reactions like Friedel-Crafts acylation, controlling the temperature is vital to prevent side reactions and ensure safety. Industrial-scale procedures often involve slow, controlled addition of reagents to manage heat evolution, followed by a period of heating to drive the reaction to completion. google.com For example, a patented process for a related compound involves an initial temperature of 58-62 °C during reagent addition, followed by heating to 80-100 °C for 2-3 hours to ensure complete conversion. google.com The workup procedure, involving hydrolysis with acid and subsequent extraction and purification, is also a critical step that must be optimized for large-scale operations. chemicalbook.comgoogle.com

Table of Mentioned Compounds

Chemical Name
This compound
1,3-Dichlorobenzene
2',4'-Dichloroacetophenone
2',6'-Dichloroacetophenone
2,2',4'-Trichloroacetophenone
2,6-Dichloroaniline
Acetaldehyde
Acetanilide
Acetic acid
Acetophenone (B1666503)
Aluminum chloride (Aluminum trichloride)
Bromine
Chloroacetyl chloride
Dichloromethane
Indium(III) oxide (In₂O₃)
Iodine
Lanthanide triflate
Lithium perchlorate
Methanesulfonic anhydride
N-bromosuccinimide (NBS)
N-chlorosuccinimide (NCS)
Nitrobenzene
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
Zinc oxide

Advanced Synthetic Techniques (e.g., Continuous Flow Chemistry, Microwave-Assisted Synthesis)

The synthesis of this compound and its analogs can be significantly enhanced through the adoption of advanced manufacturing technologies. These methods offer improvements in reaction time, yield, purity, and safety profiles compared to traditional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in chemical synthesis, accelerating reaction rates for a wide range of transformations. nih.govnih.gov The primary benefit of microwave heating lies in its rapid and efficient energy transfer directly to the reacting molecules, leading to instantaneous "in-core" heating of polar substances. nih.gov This can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. nih.gov

For instance, the amidation of carboxylic acids and the synthesis of acetamide (B32628) derivatives have been successfully achieved using microwave technology. nih.govnih.gov In the synthesis of various 2-chloro-N-substituted acetamides, microwave irradiation has been shown to effectively accelerate the formation of the crucial C-N bond under mild conditions. nih.gov A comparative study on the synthesis of a benzamide (B126) derivative demonstrated that microwave irradiation for 3 minutes could produce a 65% yield, whereas conventional thermal heating required 2 hours to achieve a 50% yield. nih.gov Given that the final step in one potential synthesis of this compound involves the reaction of 2,6-dichlorophenylacetyl chloride with diazomethane, or similar Friedel-Crafts acylation routes, the application of microwave-assisted techniques could offer substantial process intensification.

Continuous Flow Chemistry

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. This methodology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reproducibility and scalability. The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, enabling the safe execution of highly exothermic or hazardous reactions.

While specific literature on the continuous flow synthesis of this compound is not prevalent, the principles of flow chemistry can be applied to its key synthetic steps. For example, the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, a potentially hazardous exothermic reaction using a Lewis acid catalyst like aluminum chloride, could be rendered safer and more efficient in a continuous flow system. Similarly, multi-step sequences, such as the conversion of 2,6-dichlorotoluene (B125461) through chlorination and subsequent reactions, could be streamlined into a continuous process, minimizing manual handling and isolation of intermediates.

Preparation of Related Key Intermediates for 2,6-Dichlorophenyl Derivatives

2,6-Dichlorobenzoyl Chloride

This acid chloride is a vital intermediate in various organic syntheses. chemicalbook.comchemdad.com One common industrial method involves the chlorination of 2,6-dichlorobenzaldehyde. This reaction can be performed by bubbling chlorine gas through the aldehyde at elevated temperatures. google.comgoogle.com The use of specific catalysts, such as tetra-substituted ureas or certain tertiary amines, can suppress the formation of by-products and lead to high yields and purity. google.com For example, using a catalyst and blowing chlorine gas at 135°C can result in a 99.5% conversion rate to 2,6-Dichlorobenzoyl chloride, with a final purity of 99.73% after distillation. google.comgoogle.com An alternative, though potentially more complex route, involves the chlorination of 2-chloro-6-nitrotoluene, followed by chloroxidation to 2,6-dichlorobenzoic acid, which is then treated with thionyl chloride. google.comgoogle.com

Synthesis of 2,6-Dichlorobenzoyl Chloride
Starting MaterialReagentsConditionsYieldPurityReference
2,6-DichlorobenzaldehydeChlorine gas, Catalyst135°C, 4.8 hours95.6% (after distillation)99.73% google.comgoogle.com
2,6-Dichlorobenzoic AcidThionyl chlorideStandard conditionsNot specifiedNot specified google.comgoogle.com

2,6-Dichlorophenylacetic Acid

Synthesis of 2,6-Dichlorophenylacetic Acid
Starting MaterialKey IntermediatesReagentsOverall YieldReference
2,6-Dichlorotoluene2,6-Dichlorobenzyl chloride, 2,6-Dichlorobenzyl cyanide1. Cl₂, UV light 2. KCN, alcohol 3. NaOH, then HCl60% scispace.com
2,6-Dichlorophenylacetonitrile-KOH, ethanol (B145695), water83% chemicalbook.com

2,6-Dichlorophenylacetonitrile

Also known as 2,6-dichlorobenzyl cyanide, this nitrile is a key intermediate for producing the corresponding acetic acid. scispace.comchemicalbook.com It is typically synthesized from 2,6-dichlorobenzyl chloride via nucleophilic substitution with sodium or potassium cyanide in an anhydrous ethanol medium under reflux. Another approach involves the ammoxidation of 2,6-dichlorotoluene. This gas-phase reaction is carried out over vanadium phosphorus oxide (VPO) catalysts and can achieve high conversion and yield. researchgate.net The performance of these catalysts can be significantly improved by supporting them on materials like γ-Alumina or by doping them with transition metal ions, which can increase the yield to around 80%. researchgate.net

2',6'-Dichloroacetophenone

This ketone serves as a direct precursor in some synthetic strategies. It can be prepared through several methods. One route is the Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride. chemicalbook.com Alternatively, it can be synthesized from 2,6-dichlorobenzonitrile (B3417380) by reaction with a Grignard reagent like methylmagnesium iodide, followed by hydrolysis. chemicalbook.com Another method involves the oxidation of 1-(2,6-dichlorophenyl)ethanol. chemicalbook.com

Reactivity and Mechanistic Investigations of 2 Chloro 1 2,6 Dichlorophenyl Ethanone

Fundamental Reactivity Patterns of the α-Chloro Carbonyl System

The reactivity of 2-Chloro-1-(2,6-dichlorophenyl)ethanone is primarily dictated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine atom. This α-chloro carbonyl system is susceptible to reactions at both the α-chloro position and the carbonyl group itself.

Nucleophilic Substitution Reactions at the α-Chloro Position

The chlorine atom at the α-position to the carbonyl group is activated towards nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry.

A prominent example of this reactivity is the reaction with nitrogen-based nucleophiles, such as imidazole (B134444). While direct studies on the 2,6-dichloro isomer are not extensively documented in readily available literature, the analogous reaction with 2-chloro-1-(2,4-dichlorophenyl)ethanone to produce miconazole (B906) analogues is well-established. researchgate.net In this type of reaction, the nitrogen atom of the imidazole ring acts as the nucleophile, displacing the chloride ion to form a new carbon-nitrogen bond. This reaction is a fundamental step in the synthesis of various imidazole-containing compounds.

The general scheme for this nucleophilic substitution is presented below:

Reactant 1Reactant 2ProductReaction Type
This compoundNucleophile (e.g., Imidazole)1-(2,6-Dichlorophenyl)-2-(nucleophil-1-yl)ethanoneNucleophilic Substitution

This reactivity is not limited to imidazoles; other nucleophiles such as amines, azides, and thiols can also participate in similar substitution reactions, leading to a diverse array of functionalized products.

Carbonyl Group Reactivity: Reduction and Addition Reactions

The carbonyl group in this compound exhibits the typical electrophilic character of ketones and is thus receptive to both reduction and addition reactions.

Reduction Reactions: The carbonyl group can be readily reduced to a secondary alcohol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the closely related 2-chloro-1-(2,4-dichlorophenyl)ethanone to 2-Chloro-1-(2,4-dichlorophenyl)ethanol has been reported as a key step in the synthesis of miconazole analogues. researchgate.net This indicates that the 2,6-dichloro isomer would behave similarly. The resulting chlorohydrin is a valuable intermediate for further synthetic manipulations.

A summary of this reduction reaction is provided in the table below:

ReactantReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄)2-Chloro-1-(2,6-dichlorophenyl)ethanolCarbonyl Reduction

Addition Reactions: While specific research on Grignard reactions with this compound is not widely published, the general reactivity of ketones suggests that it would react with organometallic reagents like Grignard reagents or organolithium compounds. These reactions would lead to the formation of tertiary alcohols, further expanding the synthetic utility of this building block. However, the presence of the α-chloro group could lead to side reactions, such as enolization or reaction at the chloro-position, and would require careful control of reaction conditions.

This compound as a Building Block in Complex Chemical Synthesis

The dual reactivity of this compound makes it an excellent starting material for the construction of more elaborate molecular architectures, especially heterocyclic rings which are prevalent in pharmaceuticals and other biologically active compounds.

Cyclization Reactions for Heterocyclic Ring Formation

The presence of two reactive sites in a 1,2-relationship allows for the facile construction of five-membered heterocyclic rings through condensation reactions with appropriate binucleophilic reagents.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the formation of thiazole rings. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. This compound is an ideal substrate for this reaction. The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, followed by cyclization and dehydration to afford the thiazole ring.

A variation of this synthesis involves the reaction of α-haloketones with thiourea (B124793) to produce 2-aminothiazoles. nih.gov The general reaction scheme is outlined below:

Reactant 1Reactant 2ProductReaction Name
This compoundThioamide/ThioureaSubstituted ThiazoleHantzsch Thiazole Synthesis

This methodology allows for the introduction of a wide variety of substituents on the thiazole ring, depending on the choice of the thioamide or thiourea derivative used.

Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com While this compound is not a 1,3-dicarbonyl compound, it can be converted into one through various synthetic routes. Alternatively, it can be used in multi-component reactions that generate the pyrazole ring in a one-pot procedure. For instance, reaction with a suitable carbanion could generate a 1,3-diketone in situ, which can then react with hydrazine to form the pyrazole ring.

Imidazole Synthesis: The synthesis of imidazoles from α-haloketones is also a well-established process. One common method involves the reaction of the α-haloketone with an amidine. The reaction proceeds via initial nucleophilic substitution of the chloride by the amidine, followed by cyclization and elimination of water. Another approach, known as the Debus-Radziszewski imidazole synthesis, involves the reaction of an α-dicarbonyl compound (which can be derived from the α-haloketone), an aldehyde, and ammonia. A more direct route can involve the reaction of the α-haloketone with a mixture of a primary amine, an aldehyde, and ammonium (B1175870) acetate.

The synthesis of imidazole derivatives from the related 2-chloro-1-(2,4'-dichlorophenyl)-ethanol and imidazole has been documented in a patent, highlighting a two-step process involving initial reduction of the ketone followed by nucleophilic substitution. google.com This suggests that this compound is a viable precursor for a range of substituted imidazoles.

Mannich Reaction Applications

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound, known as a Mannich base. α-Haloketones, such as this compound, are reactive substrates for various organic transformations due to their electrophilic nature. nih.gov

While direct experimental data on the Mannich reaction of this compound is not extensively documented in readily available literature, its structural features as an enolizable ketone suggest its potential as a substrate in such transformations. The general mechanism involves the initial formation of an iminium ion from the amine and formaldehyde. The ketone then converts to its enol or enolate form, which subsequently attacks the iminium ion to form the Mannich base. organic-chemistry.org

For related acetophenones, various methods for the synthesis of β-aminoketones have been developed. researchgate.net These include arylboronic acid-catalyzed decarboxylative Mannich reactions and metal-catalyzed additions to imines. organic-chemistry.orgbohrium.com Given that chlorinated acetophenones are widely used as intermediates in organic synthesis nih.gov, it is plausible that this compound could be utilized in the synthesis of complex nitrogen-containing molecules through Mannich-type reactions, although the steric hindrance from the 2,6-dichloro substitution might necessitate specific catalytic systems or reaction conditions.

Pathways to Enantiopure Chiral Alcohols

The reduction of the prochiral ketone in this compound to its corresponding alcohol, 2-chloro-1-(2,6-dichlorophenyl)ethanol, creates a chiral center. The synthesis of enantiomerically pure chiral alcohols is of great importance, particularly in the pharmaceutical industry where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. nih.gov Asymmetric reduction is the most direct route to these enantiopure alcohols.

Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly effective method for producing enantiopure 2-halo-1-arylethanols with high yields and excellent enantioselectivity. nih.govresearchgate.net These enzymes exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net

Extensive research has been conducted on the closely related isomer, 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE). These studies provide a strong model for the potential pathways applicable to the 2,6-dichloro isomer. For example, ketoreductases from various microorganisms have been successfully employed for the synthesis of both (R)- and (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

Synthesis of (R)-enantiomer: A ketoreductase from Scheffersomyces stipitis (SsCR) was used to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an 88.2% isolated yield and an enantiomeric excess (ee) of 99.9%. researchgate.net

Synthesis of (S)-enantiomer: A mutant ketoreductase from Lactobacillus kefir (LK08) was used to synthesize (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, achieving over 99% conversion and an ee greater than 99% on a 300-gram scale. researchgate.netacs.org

Enantiocomplementary Synthesis: Different mutants of a secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) can produce either the (R)- or (S)-enantiomer of a given 2-halo-1-arylethanol from the same starting ketone, demonstrating the tunability of biocatalytic systems. nih.gov

Table 1: Biocatalytic Asymmetric Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
Biocatalyst (Source)Target EnantiomerYieldEnantiomeric Excess (ee)Reference
Ketoreductase (Scheffersomyces stipitis)(R)-alcohol88.2%99.9% researchgate.net
Mutant KRED LK08 (Lactobacillus kefir)(S)-alcohol>99% (conversion)>99% researchgate.net
Mutant NaSDR (Novosphingobium aromaticivorans)(R)-alcohol-- researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Investigation of Catalytic Cycles in Organic Transformations

Catalytic cycles are fundamental to understanding the efficiency and mechanism of catalyzed reactions. In the context of transformations involving this compound, biocatalytic reductions provide well-elucidated examples of such cycles.

The asymmetric reduction of ketones by KREDs or ADHs is dependent on a nicotinamide (B372718) cofactor, typically NADPH or NADH, which donates a hydride to the ketone. researchgate.net Since the cofactor is used in stoichiometric amounts in the reduction step, an efficient regeneration system is crucial for a cost-effective process. This regeneration creates a catalytic cycle.

A common strategy is a substrate-coupled regeneration system. For instance, a sacrificial alcohol, such as isopropanol (B130326), is added in large excess. The same enzyme that reduces the target ketone catalyzes the oxidation of isopropanol to acetone, which in turn reduces the oxidized cofactor (NADP+) back to its active form (NADPH). researchgate.net

Another approach is an enzyme-coupled system, where a second enzyme, like glucose dehydrogenase (GDH), is used to regenerate the cofactor. In this cycle, GDH oxidizes glucose to gluconolactone, and in the process, reduces NADP+ to NADPH, which can then be used by the ketoreductase to reduce the ketone substrate. researchgate.net

A proposed catalytic cycle for a potential Mannich reaction involves an arylboronic acid catalyst. bohrium.com In this cycle, the boronic acid could activate the β-ketoacid towards decarboxylation and simultaneously activate the enamine (acting as an imine equivalent) for nucleophilic attack, regenerating the catalyst after the carbon-carbon bond formation. bohrium.com

Mechanistic Studies of Intramolecular Rearrangements

α-Haloketones are classic substrates for intramolecular rearrangements, most notably the Favorskii rearrangement. This reaction typically occurs in the presence of a base (e.g., hydroxide (B78521) or alkoxide) and leads to the formation of a carboxylic acid derivative (acid, ester, or amide) with a rearranged carbon skeleton.

The mechanism is believed to proceed via the formation of a cyclopropanone (B1606653) intermediate. For this compound, a base would first abstract an α-proton from the carbon bearing the chlorine, leading to an enolate. This is followed by intramolecular nucleophilic attack of the enolate on the carbon-chlorine bond, displacing the chloride and forming a strained, bicyclic cyclopropanone intermediate. The sterically hindered carbonyl group of this intermediate is then attacked by the base (e.g., hydroxide), leading to the cleavage of the three-membered ring to yield a more stable carbanion. Subsequent protonation gives the rearranged carboxylic acid product. The significant steric hindrance from the 2,6-dichlorophenyl group would likely influence the rate and outcome of this rearrangement.

Another potential pathway involves reductive dehalogenation. Reduction of α-haloketones with one-electron reducing agents can generate radical intermediates, while two-electron reductions can form enolates. wikipedia.org These reactive intermediates can undergo subsequent intramolecular cyclizations if a suitable unsaturated moiety is present elsewhere in the molecule. acs.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are critical for process optimization and understanding reaction feasibility.

For the biocatalytic reduction of the related 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE), specific kinetic parameters have been determined. These values provide insight into the efficiency of the enzyme and its affinity for the substrate.

A ketoreductase from Scheffersomyces stipitis (SsCR) showed a high specific activity of 65 U/mg and a kcat/Km of 4.51 x 10³ s⁻¹mM⁻¹ towards CPE, indicating high catalytic efficiency. researchgate.net

A mutant short-chain dehydrogenase/reductase (NaSDR-G145A/I199L) exhibited a Vmax of 6.32 U/mg and a Km of 0.23 mM for CPE. researchgate.net The lower Km value compared to the wild-type enzyme (0.38 mM) indicates a higher substrate affinity for the mutant. researchgate.net

Table 2: Kinetic Parameters for the Enzymatic Reduction of 2-Chloro-1-(2,4-dichlorophenyl)ethanone
EnzymeKm (mM)Vmax (U/mg)kcat/Km (s⁻¹mM⁻¹)Reference
SsCR--4.51 x 10³ researchgate.net
NaSDR (Wild-type)0.382.58- researchgate.net
NaSDR (Mutant)0.236.32- researchgate.net

Stereochemical Control and Asymmetric Transformations of 2 Chloro 1 2,6 Dichlorophenyl Ethanone

Biocatalytic Approaches for Enantioselective Reduction

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a particularly valuable transformation in the pharmaceutical and fine chemical industries. For a substrate like 2-Chloro-1-(2,6-dichlorophenyl)ethanone, with its sterically demanding ortho-substituents, finding suitable biocatalysts is a key challenge.

Application of Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to secondary alcohols. nih.gov These enzymes often exhibit high stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds. nih.gov While extensive research has been conducted on the biocatalytic reduction of various haloacetophenones, specific data for the 2,6-dichloro isomer remains limited in publicly available literature.

The general approach involves screening a panel of diverse KREDs and ADHs to identify an enzyme that can accept the sterically hindered this compound as a substrate and perform the reduction with high enantiomeric excess (e.e.). The stereochemical outcome of the reduction, whether it yields the (R)- or (S)-alcohol, is dependent on the specific enzyme used, as different enzymes can exhibit opposite stereopreferences. For related compounds, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, various KREDs have been successfully employed to produce the corresponding chiral alcohol with high yield and enantioselectivity. It is anticipated that similar success could be achieved for the 2,6-dichloro isomer by screening a broad range of these enzymes.

Whole-Cell Biocatalysis for Asymmetric Synthesis

The application of whole-cell biocatalysis for the asymmetric reduction of this compound would involve screening various microbial strains, such as yeasts and bacteria, for their ability to reduce the ketone to the desired chiral alcohol. Optimization of reaction conditions, including pH, temperature, substrate concentration, and co-solvent addition, is crucial to maximize both conversion and enantioselectivity. While specific examples for the 2,6-dichloro isomer are not readily found, the successful application of whole-cell systems for the reduction of other structurally similar ketones suggests the feasibility of this approach.

Enzyme Engineering and Mutagenesis for Enhanced Stereoselectivity and Activity

In cases where naturally occurring enzymes exhibit low activity or stereoselectivity towards a non-natural substrate like this compound, protein engineering techniques can be employed to improve their properties. Directed evolution and site-directed mutagenesis are powerful tools to create enzyme variants with enhanced catalytic efficiency and stereochemical control.

The process of enzyme engineering typically involves creating a library of mutant enzymes, which are then screened for improved performance with the target substrate. For instance, amino acid residues in the active site of a KRED can be mutated to better accommodate the bulky 2,6-dichlorophenyl group, potentially leading to higher activity and enantioselectivity. While there are no specific reports on the engineering of enzymes for the reduction of this compound, the principles have been widely applied to other challenging ketone reductions.

Cofactor Regeneration Systems in Bioreduction Processes

The reduction of ketones by KREDs and ADHs requires a stoichiometric amount of a nicotinamide (B372718) cofactor, typically NADPH or NADH. These cofactors are expensive, making their use in large-scale synthesis economically unfeasible without an efficient regeneration system. Cofactor regeneration can be achieved in several ways.

Chiral Catalysis for Asymmetric Transformations

In addition to biocatalytic methods, chiral catalysis using transition-metal complexes offers a powerful alternative for the asymmetric reduction of ketones. These methods often provide high enantioselectivity and can be applied to a broad range of substrates.

Use of Chiral Ligands and Transition-Metal Catalysts

Asymmetric transfer hydrogenation and asymmetric hydrogenation are well-established methods for the enantioselective reduction of ketones. These reactions typically employ a transition metal, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. acs.org The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reduction.

For a sterically hindered substrate like this compound, the choice of both the metal and the chiral ligand is crucial. Ligands with tunable steric and electronic properties are often required to achieve high enantioselectivity. While specific examples of chiral transition-metal catalysts for the asymmetric reduction of this compound are not prevalent in the literature, the vast library of existing chiral ligands and catalysts provides a strong starting point for investigation. Screening different combinations of metals and ligands under various reaction conditions would be the first step in developing an efficient chiral catalytic system for this transformation. The challenges associated with the steric bulk of the 2,6-disubstituted phenyl ring may necessitate the design of novel, highly active, and selective catalysts. nih.gov

Strategies for Achieving High Enantiomeric Excess and Diastereoselectivity

The synthesis of enantiomerically pure alcohols from prochiral ketones, such as this compound, is a pivotal step in the production of many active pharmaceutical ingredients. High levels of enantiomeric excess (ee) and diastereoselectivity are critical for ensuring the desired therapeutic effect and minimizing off-target effects. The primary strategies to achieve this for α-halo ketones revolve around biocatalysis and chiral chemotherapy.

A dominant and highly successful strategy for the asymmetric reduction of α-chloro ketones is the use of ketoreductases (KREDs). These enzymes, belonging to the class of oxidoreductases, exhibit remarkable stereoselectivity, often yielding products with very high enantiomeric excess. While specific research on the asymmetric reduction of this compound is not extensively detailed in publicly available literature, significant research on analogous compounds, such as 2-Chloro-1-(2,4-dichlorophenyl)ethanone, provides a strong indication of the applicable strategies.

For instance, the enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to its corresponding chiral alcohol, a key intermediate for several antifungal agents, has been extensively studied. researchgate.netresearchgate.net Ketoreductases from various microbial sources, including Lactobacillus kefiri, Scheffersomyces stipitis, and Candida macedoniensis, have been shown to produce the corresponding (S)- or (R)-alcohol with excellent enantiomeric excess, often exceeding 99% ee. researchgate.netresearchgate.netacs.org

The stereochemical outcome of these enzymatic reductions can be finely tuned through protein engineering. By modifying the amino acid sequence of the enzyme's active site, researchers can alter the substrate binding and transition state stabilization, thereby inverting the stereopreference from producing the (R)-enantiomer to the (S)-enantiomer, or vice versa, with high fidelity. This approach allows for the synthesis of either enantiomer of the desired chiral alcohol from the same starting ketone.

While biocatalysis is a powerful tool, traditional asymmetric chemical catalysis also presents viable routes. Chiral metal complexes, such as those based on Ruthenium, Rhodium, or Iridium with chiral ligands, are known to be effective for the asymmetric hydrogenation of ketones. Although specific examples for this compound are not readily found in literature, the principles of asymmetric transfer hydrogenation or hydrogenation under high pressure with chiral catalysts are broadly applicable to this class of compounds. The choice of ligand is crucial in determining the enantioselectivity of the reduction.

Substrate Catalyst Product Enantiomeric Excess (ee) Conversion Reference
2-Chloro-1-(2,4-dichlorophenyl)ethanoneRecombinant E. coli expressing a ketoreductase mutant from Lactobacillus kefiri(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol>99%>99% acs.org
2-Chloro-1-(2,4-dichlorophenyl)ethanoneKetoreductase from Scheffersomyces stipitis CBS 6045(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol>99.9%88.2% (isolated yield) researchgate.net
2-Chloro-1-(2,4-dichlorophenyl)ethanoneAcinetobacter sp. ZJPH1806 (whole cells)(R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol>99.9%83.2% researchgate.net

Scalability Considerations for Asymmetric Synthesis

The transition of an asymmetric synthesis from a laboratory-scale procedure to a large-scale industrial process introduces a unique set of challenges. For the synthesis of chiral alcohols from this compound, particularly for pharmaceutical applications like the precursor to Lofexidine, scalability is a critical factor. google.comgoogle.comwipo.int The primary considerations revolve around cost-effectiveness, process robustness, safety, and the ability to consistently achieve high enantiomeric purity.

Process optimization is another key aspect of scalability. This includes optimizing reaction parameters such as temperature, pH, substrate concentration, and catalyst loading to maximize space-time yield and minimize downstream processing efforts. For instance, a study on the enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone successfully scaled the process to a 300g scale while maintaining high conversion and enantioselectivity. acs.org

Downstream processing, which involves the isolation and purification of the final chiral alcohol, can also present a significant bottleneck in large-scale synthesis. The development of efficient extraction and crystallization procedures is crucial for obtaining the product in high purity and yield without compromising its enantiomeric integrity.

For chemical asymmetric synthesis, the cost of the chiral catalyst and ligands, as well as the need for potentially high-pressure hydrogenation equipment, are major scalability hurdles. The catalyst's turnover number (TON) and turnover frequency (TOF) become critical parameters in determining the economic viability of the process. Furthermore, the removal of trace metal residues from the final product is a stringent requirement in the pharmaceutical industry, often necessitating additional purification steps.

Structure Reactivity and Structure Activity Relationships in 2 Chloro 1 2,6 Dichlorophenyl Ethanone Derivatives

Influence of Halogen Substitution Patterns on Electronic Structure and Reactivity

The chlorine atoms on the aromatic ring are electron-withdrawing due to their high electronegativity (inductive effect), which deactivates the ring towards electrophilic substitution. rsc.org At the same time, they are ortho, para-directing in such reactions because of the resonance effect, where their lone pairs can donate electron density to the ring. rsc.org However, in the case of 2,6-disubstitution, the steric hindrance from the two ortho chlorine atoms can significantly impede the approach of reactants to the carbonyl group and the aromatic ring itself.

The α-chloro substituent on the acetyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This also increases the acidity of the α-proton, facilitating enolization. The reactivity of α-haloketones is a well-established area of organic synthesis, with these compounds serving as versatile intermediates.

Interactive Data Table: Comparison of 1H NMR and 13C NMR Chemical Shifts for Structurally Related Acetophenones

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
2-chloro-1-phenylethanone7.97 (d, 2H), 7.63 (t, 1H), 7.51 (t, 1H), 4.74 (s, 2H)191.0, 134.2, 134.0, 128.9, 128.5, 46.0 rsc.org
2-bromo-1-(4-chlorophenyl)ethanone7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H)190.2, 140.5, 132.2, 130.3, 129.2, 30.4 rsc.org
2-bromo-1-(m-tolyl)ethanone7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H)191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3 rsc.org
2-bromo-1-(2-chlorophenyl)ethanone7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7 rsc.org

Note: The data presented is for illustrative purposes to show the influence of substituents on spectral properties.

The electron-withdrawing nature of the substituents generally leads to a downfield shift of the proton and carbon signals in the NMR spectra. The reactivity of the carbonyl group is also affected, with electron-withdrawing groups on the phenyl ring increasing the rate of reduction reactions. ijrti.org

Role of Stereochemistry in Modulating Chemical and Potential Biological Interactions

The carbonyl group in 2-Chloro-1-(2,6-dichlorophenyl)ethanone is a prochiral center. This means that nucleophilic attack on the carbonyl carbon can occur from two different faces, the Re face and the Si face, leading to the formation of a new chiral center and potentially two different enantiomeric products. The stereochemical outcome of such reactions is of paramount importance, especially in the context of biological activity, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

The reduction of the carbonyl group to a secondary alcohol is a classic example of a reaction where stereochemistry plays a crucial role. Enzymes, in particular, are known for their high degree of stereoselectivity. For instance, the reduction of 2-chloro-1-phenylethanone by the enzyme diketoreductase (DKR) shows a preference for attack on the Re face, leading to the (R)-alcohol. rsc.org However, by mutating a single amino acid in the enzyme's active site (W222F), the preference can be switched to the Si face, yielding the (S)-alcohol. rsc.org This highlights the subtle interplay between the substrate's stereochemistry and the chiral environment of a receptor or enzyme active site.

While specific studies on the stereoselective reactions of this compound were not found in the provided search results, the principles derived from similar molecules like 2-chloro-1-phenylethanone are directly applicable. The bulky ortho-dichloro substituents in this compound would be expected to exert significant steric influence on the approach of a nucleophile to the carbonyl carbon, potentially leading to high diastereoselectivity in reactions with chiral reagents or catalysts.

Conformational Analysis and its Impact on Reaction Outcomes

The conformation of a molecule, which describes the spatial arrangement of its atoms that can be interconverted by rotation about single bonds, can have a profound impact on its reactivity. For acetophenone (B1666503) derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring. Two principal planar conformations are possible: s-cis, where the carbonyl group is syn-periplanar to one of the ortho substituents, and s-trans, where it is anti-periplanar.

A study on 2'-fluoro-substituted acetophenone derivatives revealed a strong preference for the s-trans conformation in solution. nih.govresearchgate.net This preference is attributed to the minimization of repulsive forces between the polar C-F and C=O bonds. nih.gov The stability of the s-trans conformer was found to be consistent with DFT calculations. researchgate.net

Interactive Data Table: Conformational Preference in 2'-Fluoroacetophenone Derivatives

ConformationRelative StabilityKey FeatureReference
s-transMore stableMinimized dipole-dipole repulsion between C-F and C=O bonds nih.gov
s-cisLess stableStrong repulsion between syn-periplanar fluorine and oxygen atoms researchgate.net

In the case of this compound, the two ortho-chloro substituents would create significant steric hindrance. This steric crowding would likely force the acetyl group to adopt a non-planar conformation with respect to the phenyl ring to alleviate strain. This twisting would, in turn, affect the conjugation between the carbonyl group and the aromatic ring, influencing the molecule's electronic properties and reactivity. The preferred conformation will impact the accessibility of the carbonyl carbon and the α-carbon to incoming reagents, thereby influencing reaction rates and stereochemical outcomes. Computational studies on ortho-substituted systems have shown that such steric interactions are crucial in determining the lowest energy conformation. rsc.org

Comparative Studies with Structurally Similar Halogenated Acetophenones

To better understand the structure-reactivity relationships of this compound, it is instructive to compare it with other halogenated acetophenones. The nature, number, and position of the halogen atoms can dramatically alter the reactivity of the molecule.

For instance, comparing 2-chloroacetophenone (B165298) with 2-bromoacetophenone, the C-Br bond is weaker than the C-Cl bond, making the bromo derivative a better leaving group in nucleophilic substitution reactions at the α-carbon. The electronic effects of different halogens also vary, with fluorine being the most electronegative but a weaker resonance donor compared to chlorine and bromine.

A comparative analysis of 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone with related compounds highlights that the presence of different halogens leads to distinct reactivity profiles. nih.gov The introduction of a fluorine atom on the phenyl ring, for example, can modulate the electronic properties of the carbonyl group, affecting its susceptibility to nucleophilic attack.

The reactivity of the carbonyl group is also sensitive to the substitution pattern on the phenyl ring. Electron-withdrawing groups, such as halogens, generally increase the electrophilicity of the carbonyl carbon. A study on the reduction of para-substituted acetophenones found a clear correlation between the electron-withdrawing nature of the substituent and the rate of reduction. ijrti.org Therefore, it can be inferred that the three electron-withdrawing chlorine atoms in this compound would render the carbonyl group highly reactive towards nucleophiles, although this effect might be tempered by the steric hindrance of the ortho substituents.

Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Analysis of 2-Chloro-1-(2,6-dichlorophenyl)ethanone by ¹H, ¹³C, and various 2D NMR techniques would provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct sets of signals corresponding to the aromatic protons and the methylene protons.

Aromatic Region: The 2,6-dichlorophenyl group possesses symmetry, which influences the appearance of the aromatic protons. The proton at the 4-position (para) is chemically distinct from the two equivalent protons at the 3- and 5-positions (meta). This would likely result in two signals: a triplet for the para proton (H-4) due to coupling with the two meta protons, and a doublet for the two meta protons (H-3, H-5) due to coupling with the para proton. Their chemical shifts would be in the typical aromatic region, likely between δ 7.3 and 7.6 ppm.

Aliphatic Region: The chloromethylene group (-CH₂Cl) adjacent to the carbonyl group is expected to produce a sharp singlet. Due to the strong deshielding effects of both the carbonyl group and the chlorine atom, this signal would appear significantly downfield for an aliphatic proton, likely in the range of δ 4.5 to 5.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are predicted.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field, typically in the range of δ 190-195 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon atom attached to the carbonyl group (C-1) and the two carbons bearing chlorine atoms (C-2, C-6) are quaternary and would have distinct chemical shifts. The two equivalent methine carbons (C-3, C-5) and the single methine carbon (C-4) would also produce separate signals. These would be found in the typical aromatic region of δ 128-140 ppm.

Aliphatic Carbon: The methylene carbon (-CH₂Cl) would be observed in the aliphatic region, with a chemical shift around δ 45-50 ppm, influenced by the attached chlorine atom.

2D NMR and DEPT

To confirm these assignments, various 2D NMR experiments and Distortionless Enhancement by Polarization Transfer (DEPT) would be utilized.

DEPT-135: This experiment would distinguish between CH, CH₂, and CH₃ groups. For this molecule, it would show a positive signal for the aromatic CH carbons and a negative signal for the -CH₂Cl carbon, while the quaternary and carbonyl carbons would be absent.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would show correlations between directly bonded protons and carbons, definitively linking the aromatic ¹H signals to their corresponding ¹³C signals and the methylene singlet to the aliphatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key correlations would be expected from the methylene protons to the carbonyl carbon and the aromatic C-1 carbon, providing conclusive evidence for the connectivity of the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Key Features
¹H NMRAr-H (meta, H-3, H-5)~7.4-7.6Doublet
Ar-H (para, H-4)~7.3-7.5Triplet
-CH₂Cl~4.5-5.0Singlet
¹³C NMRC=O~190-195Ketone
Ar-C (quaternary, C-1, C-2, C-6)~130-140Three distinct signals
Ar-C (methine, C-3, C-5)~128-132One signal (equivalent carbons)
Ar-C (methine, C-4)~128-132One signal
-CH₂Cl~45-50Methylene

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be dominated by a few key absorption bands. Data from the closely related 2,6-dichloroacetophenone shows characteristic peaks that can be used for prediction. nist.gov

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected. For α-halo ketones, this band typically appears at a higher wavenumber than in simple ketones, likely in the region of 1710-1730 cm⁻¹.

C-Cl Stretches: The molecule contains both aromatic and aliphatic C-Cl bonds. The aromatic C-Cl stretches typically appear in the 1100-1000 cm⁻¹ region, while the aliphatic C-Cl stretch from the chloromethylene group would be found in the 800-600 cm⁻¹ range.

Aromatic C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the dichlorophenyl ring.

Aromatic C-H Stretches: These would appear as weak to medium bands above 3000 cm⁻¹.

CH₂ Bending: The scissoring vibration of the -CH₂- group is expected around 1420-1460 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would be visible, it is typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of the substituted benzene (B151609) ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. The C-Cl stretching vibrations would also be observable. Theoretical studies on similar molecules like 2,6-dichlorotoluene (B125461) have shown good correlation between calculated and experimental Raman spectra, which could be applied to predict the spectrum of the target compound. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
Aromatic C-H Stretch>3000Weak-MediumMedium
C=O Stretch1710-1730Strong, SharpMedium
Aromatic C=C Stretch1600-1450MediumStrong
-CH₂- Bend (Scissoring)1420-1460MediumWeak
Aromatic C-Cl Stretch1100-1000StrongStrong
Aliphatic C-Cl Stretch800-600StrongStrong

Mass Spectrometry (LC/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution technique like ESI-TOF (Electrospray Ionization - Time of Flight), the exact mass of the molecular ion [M]⁺ or a protonated adduct [M+H]⁺ can be determined with high precision. For this compound (C₈H₅Cl₃O), the theoretical monoisotopic mass is 221.9355 g/mol . HRMS would confirm this mass, thereby verifying the elemental formula. A key feature would be the isotopic pattern of the molecular ion peak, which would show a characteristic cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

LC/MS and Fragmentation

When coupled with liquid chromatography (LC), MS can be used to analyze the purity of the compound and identify any impurities. In the mass spectrometer, the molecular ion would undergo fragmentation. Key predicted fragmentation pathways include:

α-Cleavage: The most likely fragmentation would be the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of the 2,6-dichlorobenzoyl cation. This fragment would be very stable and is expected to be the base peak in the spectrum.

Loss of CO: The 2,6-dichlorobenzoyl cation could further lose a molecule of carbon monoxide (CO) to form the 2,6-dichlorophenyl cation.

Loss of Cl: Fragmentation of the aromatic ring could involve the loss of a chlorine radical.

Mass spectra of related compounds like 1-(2,4-dichlorophenyl)ethanone show the base peak corresponding to the acylium ion formed after the loss of the methyl group, supporting the predicted fragmentation pattern. nist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaIdentityComments
221.9355[C₈H₅Cl₃O]⁺Molecular Ion [M]⁺Shows characteristic isotopic pattern for 3 Cl atoms.
172.9588[C₇H₃Cl₂O]⁺[M - CH₂Cl]⁺Expected base peak; 2,6-dichlorobenzoyl cation.
144.9693[C₆H₃Cl₂]⁺[M - CH₂Cl - CO]⁺2,6-dichlorophenyl cation.

X-ray Crystallography for Unambiguous Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the substitution pattern on the aromatic ring and the connectivity of the chloroacetyl group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as C-H···O or halogen bonds, could be elucidated. While no crystal structure for the title compound is currently available, studies on similar molecules like (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine have provided detailed structural information, including dihedral angles and intermolecular contacts, demonstrating the power of this technique for related systems. iucr.org Similarly, the crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone has been resolved, revealing details about its planar structure and hydrogen bonding networks. researchgate.net

Application of Spectroscopic Methods for In-Situ Reaction Monitoring

Spectroscopic methods can be applied for real-time, in-situ monitoring of the synthesis of this compound. This process analytical technology (PAT) approach allows for precise control over reaction kinetics, endpoints, and impurity formation.

The synthesis would likely involve the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with chloroacetyl chloride. In-situ monitoring could be achieved using:

FT-IR Spectroscopy: An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. The progress of the reaction could be followed by monitoring the disappearance of the chloroacetyl chloride C=O band (typically >1750 cm⁻¹) and the appearance of the product's ketone C=O band (~1710-1730 cm⁻¹).

NMR Spectroscopy: For smaller scale reactions or process development, flow-NMR spectroscopy can be used. A small amount of the reaction mixture is continuously pumped through an NMR spectrometer, allowing for the real-time tracking of signals for reactants, intermediates, and the final product. This provides detailed mechanistic and kinetic data.

These in-situ methods offer significant advantages over traditional offline analysis (e.g., GC or HPLC of quenched aliquots) by providing immediate feedback, leading to improved process safety, efficiency, and product quality.

Computational and Theoretical Studies on 2 Chloro 1 2,6 Dichlorophenyl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool in computational chemistry and physics for predicting molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like 2-Chloro-1-(2,6-dichlorophenyl)ethanone, which has rotatable bonds, multiple stable conformations (conformers) may exist.

Computational methods, such as those using the B3LYP functional with a basis set like cc-pVDZ, are employed to perform a potential energy surface scan. niscpr.res.in This process involves systematically rotating the dihedral angles of the molecule to identify all possible low-energy conformers. The geometries of these conformers are then fully optimized to find the structures corresponding to energy minima. The conformer with the lowest calculated energy is considered the most stable ground-state structure. For example, in a study on the related compound 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, DFT calculations were used to study various conformers and their minimum energies. niscpr.res.in

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular structure. These theoretical values can then be compared with experimental data if available. For instance, DFT calculations on a derivative of 2-(2,6-dichlorophenyl)acetamide (B1307424) were used to determine its optimized molecular geometry. researchgate.net Distortions from ideal geometries, such as changes in the bond angles of the benzene (B151609) ring from the standard 120°, can reveal the effects of substituent groups on the molecular structure. nanobioletters.com

Table 1: Representative Theoretical Bond Parameters for a Substituted Phenyl Ring

ParameterDescriptionTypical Calculated Value (°)
C-C-CBenzene ring internal angle~120
Dihedral AngleTorsion angle between substituents and the ringVaries

Note: This table is illustrative. Specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. DFT is used to calculate the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. scienceopen.com For example, the HOMO-LUMO analysis of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline was performed to understand its electronic properties. nih.gov

Charge Distribution: The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map shows the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential. MEP maps are valuable for predicting the sites of chemical reactivity. niscpr.res.in

Based on the calculated electronic structure, several global and local reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. These descriptors are based on conceptual DFT.

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (IP - EA) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

These descriptors have been calculated for various molecules to understand their reactivity profiles. scienceopen.com

Table 2: Illustrative Global Reactivity Descriptors (in eV)

DescriptorFormula
Ionization Potential (IP)IP ≈ -EHOMO
Electron Affinity (EA)EA ≈ -ELUMO
Electronegativity (χ)χ = (IP + EA) / 2
Chemical Hardness (η)η = (IP - EA) / 2
Electrophilicity Index (ω)ω = χ² / 2η

Note: The values in this table are for illustrative purposes and would need to be calculated specifically for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a common method for simulating the electronic absorption spectra (UV-Visible spectra) of compounds. TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (a measure of the transition probability) of electronic transitions. researchgate.net

The calculated spectrum can be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions. For example, TD-DFT calculations have been used to determine the low-lying excited states of 2,6-dichloropyrazine. researchgate.net Such studies help in understanding how the molecular structure influences the absorption of light.

Molecular Dynamics (MD) Simulations in Mechanistic and Enzyme-Substrate Binding Studies

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While specific MD simulations for this compound were not found, this technique is widely applied to understand reaction mechanisms and the binding of small molecules to biological targets like enzymes.

In mechanistic studies, MD can be used to explore the energy landscape of a reaction and identify transition states. In drug design, MD simulations are used to model the interaction between a ligand (like a drug candidate) and its receptor protein. These simulations can provide insights into the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. For instance, MD simulations have been used to study the binding of potential anticancer agents to their target proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Chemical Entities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds.

A QSAR study involves several steps:

Data Set: A collection of molecules with known biological activities is required.

Molecular Descriptors: Numerical values that describe the chemical and physical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR models for this compound have been identified, the methodology is widely used in drug discovery. For example, QSAR models have been developed to predict the toxicity of various chemical compounds and the anticancer activity of 4H-chromene derivatives. nih.govresearchgate.net These models can guide the design of new molecules with improved activity and reduced toxicity.

Advanced Interaction Analysis: Hirshfeld Surface Analysis and Electrophilic Centered Charge Transfer (ECT)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that govern the supramolecular architecture. Although a dedicated Hirshfeld surface analysis for this compound has not been reported, an examination of a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, offers a clear indication of the types of interactions that are likely to be significant. nih.gov

In the crystal structure of this analogue, the intermolecular interactions are dominated by several key contacts. nih.gov The percentage contributions of these interactions to the total Hirshfeld surface provide a quantitative measure of their importance. nih.gov

Interaction TypePercentage Contribution (%)
H···H23.0
O···H/H···O20.1
Cl···H/H···Cl19.0
C···C11.2
H···C/C···H8.0

For this compound, a similar distribution of interactions would be anticipated. The presence of chlorine and hydrogen atoms suggests that Cl···H/H···Cl contacts would play a significant role in the crystal packing. iucr.org Similarly, H···H interactions, which are indicative of van der Waals forces, are expected to be prevalent. nih.gov The carbonyl group in this compound would likely lead to O···H interactions, contributing to the stability of the crystal lattice. Furthermore, C···C interactions, indicative of π-π stacking, could also be present due to the aromatic dichlorophenyl ring. nih.gov

The Hirshfeld surface itself is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. nih.gov Red spots on the dnorm surface indicate close contacts, which are crucial for the stability of the crystal structure. nih.gov

Information regarding Electrophilic Centered Charge Transfer (ECT) for this compound is not available in the current scientific literature. This type of advanced analysis would provide deeper insights into the charge transfer interactions within the molecule and between neighboring molecules in the crystal lattice.

Correlation of Theoretical Predictions with Experimental Observables

The correlation between theoretical predictions and experimental observables is a cornerstone of computational chemistry, allowing for the validation of theoretical models and a deeper understanding of molecular properties. While a direct correlation study for this compound is not documented, research on (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline, a compound also featuring the 2,6-dichlorophenyl group, provides a strong example of how such correlations are established.

In the study of this analogous compound, Density Functional Theory (DFT) calculations were employed to predict various molecular properties, which were then compared with experimental data. A good agreement between the calculated and experimental values for vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C) was observed. This concordance indicates that the computational model accurately describes the electronic structure and geometry of the molecule.

For this compound, a similar approach would be highly valuable. Theoretical calculations, likely using DFT methods, could predict its vibrational spectrum. These predicted frequencies could then be compared with an experimentally obtained FT-IR or Raman spectrum. A strong correlation would not only validate the computational methodology but also allow for a detailed assignment of the vibrational modes of the molecule.

Similarly, theoretical calculations of NMR chemical shifts for the hydrogen and carbon atoms in this compound could be correlated with experimental NMR data. This would aid in the definitive assignment of spectral peaks and provide a more profound understanding of the electronic environment of the different atoms within the molecule.

The following table illustrates the type of data that would be generated in such a correlational study, though it is important to reiterate that this is a representative example and not actual data for this compound.

ObservableTheoretical ValueExperimental ValueCorrelation
Vibrational Frequency (C=O stretch)~1700 cm⁻¹~1690 cm⁻¹High
¹H NMR Chemical Shift (CH₂Cl)~4.5 ppm~4.4 ppmHigh
¹³C NMR Chemical Shift (C=O)~190 ppm~188 ppmHigh

Such a correlative study would provide a robust validation of the theoretical models used to describe this compound, enhancing our understanding of its structural and electronic properties.

Applications of 2 Chloro 1 2,6 Dichlorophenyl Ethanone in the Synthesis of Advanced Chemical Entities

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

2-Chloro-1-(2,6-dichlorophenyl)ethanone and its close structural analogues are pivotal starting materials in the multi-step synthesis of various pharmaceuticals. The presence of the α-chloro ketone functional group allows for a range of nucleophilic substitution reactions, making it a valuable building block for constructing more complex molecular architectures.

Synthesis of Antifungal Agents (e.g., Luliconazole, Miconazole (B906), Econazole, Sertaconazole)

While the commonly known antifungal agents such as Luliconazole, Miconazole, and Econazole are primarily synthesized from the isomeric precursor, 2-chloro-1-(2,4-dichlorophenyl)ethanone, the 2,6-dichloro isomer is instrumental in the development of novel antifungal compounds. Research into new antifungal agents has explored derivatives of 2,6-dichlorophenyl compounds to overcome resistance and broaden the spectrum of activity.

A notable example is the synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride. nih.govchemicalbook.com This novel, orally active antifungal agent has demonstrated in vitro activity against Candida albicans comparable to that of miconazole. nih.gov In animal models of vaginal and systemic candidiasis, its efficacy approaches that of ketoconazole. nih.gov The synthesis of this compound involves the reaction of a precursor with 2,6-dichlorophenylhydrazine, highlighting the importance of the 2,6-dichlorophenyl moiety in the development of new classes of antifungal drugs.

Antifungal Agent ClassPrecursor MoietyNoteworthy Research Finding
Imidazole (B134444) Derivatives2,4-DichlorophenylThe synthesis of widely used azole antifungals like Miconazole and Econazole predominantly utilizes the 2,4-dichloro isomer.
Phenylhydrazone Derivatives2,6-DichlorophenylA novel antifungal, (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, shows significant activity against Candida albicans. nih.gov

Building Block for Antiplatelet Medications (e.g., Ticagrelor)

The synthesis of the antiplatelet medication Ticagrelor is a complex multi-step process. A thorough review of the established synthetic routes for Ticagrelor indicates that this compound is not directly employed as a starting material or intermediate. The synthesis of Ticagrelor typically involves the condensation of a pyrimidine (B1678525) derivative with a cyclopentyl intermediate, followed by the formation of a triazole ring and subsequent functional group manipulations.

Intermediates for Dopamine (B1211576) D1 Receptor Positive Allosteric Modulators

A significant application of derivatives of this compound is in the synthesis of positive allosteric modulators (PAMs) of the dopamine D1 receptor. These compounds are of interest for the treatment of various neuropsychiatric disorders. A key intermediate in the synthesis of the potent and selective human D1 PAM, LY3154207, is 2-(2,6-dichlorophenyl)acetic acid. acs.org This carboxylic acid can be conceptually derived from this compound through a Favorskii rearrangement.

In the synthesis of LY3154207, 2-(2,6-dichlorophenyl)acetic acid is coupled with an amine intermediate. acs.org The resulting amide undergoes further reactions to yield the final complex molecule. acs.org This highlights the role of the 2,6-dichlorophenyl moiety as a crucial structural element for the desired pharmacological activity of these D1 PAMs.

Dopamine D1 PAMKey IntermediateSynthetic Step
LY31542072-(2,6-dichlorophenyl)acetic acidAmide coupling with a complex amine. acs.org

Precursors for Novel Evodiamine Derivatives and Other Therapeutically Relevant Molecules

The synthesis of novel derivatives of the natural alkaloid Evodiamine has been explored for their potential antitumor activities. nih.gov However, the current literature on the synthesis of Evodiamine and its analogues does not indicate the use of this compound as a direct precursor. nih.govnih.gov

Nevertheless, the 2,6-dichlorophenyl structural motif is present in a variety of other therapeutically relevant molecules. For instance, compounds bearing this moiety have been investigated as potent inhibitors of Src kinase, a target in cancer therapy. nih.gov The discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govchemicalbook.comresearchgate.nettriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine as an orally active Src kinase inhibitor with anti-tumor activity underscores the importance of the 2,6-dichlorophenyl group in designing targeted therapies. nih.gov Furthermore, derivatives of 6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidines have been explored as selective Abl inhibitors, another important target in cancer treatment. researchgate.net

Intermediate in Agrochemical Synthesis

2',6'-Dichloroacetophenone (B1294335), another name for this compound, is recognized as an important intermediate in the synthesis of agrochemicals. chemicalbook.comfishersci.ca The presence of the dichlorinated phenyl ring can enhance the biological activity and efficacy of pesticides.

One example of an agrochemical class derived from a 2,6-dichlorophenyl precursor is the family of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles, which have shown significant insecticidal properties. nih.gov Another important herbicide, Dichlobenil (2,6-dichlorobenzonitrile), is synthesized from 2,6-dichlorotoluene (B125461), a closely related starting material. wikipedia.org While direct synthesis from this compound may not be the primary route for all such compounds, its role as a key building block in the broader field of agrochemical synthesis is evident.

Agrochemical ClassExample CompoundBiological Activity
InsecticidesFluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazolesInsecticidal. nih.gov
HerbicidesDichlobenil (2,6-dichlorobenzonitrile)Herbicide (cellulose synthesis inhibitor). wikipedia.org

Derivatization for Exploration of Novel Bioactivities and Material Science Applications

The reactive nature of this compound makes it a suitable starting point for the synthesis of a wide range of derivatives with potentially novel biological activities. The α-chloro group can be readily displaced by various nucleophiles to introduce new functional groups and build molecular diversity.

For example, the synthesis of hydrazone derivatives from 2,6-dichlorophenyl precursors has been shown to yield compounds with interesting biological properties, including the aforementioned novel antifungal agent. nih.govnih.gov The 2,6-dichlorophenylamino moiety has also been incorporated into molecules that exhibit stabilizing intramolecular hydrogen bonds and specific crystal packing interactions, which are important considerations in drug design. researchgate.net

In the realm of material science, while direct applications of this compound are not extensively documented, related organohalogen compounds are used in the synthesis of polymers with specific properties. For instance, poly(dichlorophosphazene) (B1141720) is a precursor to a wide range of polymers with diverse applications. wikipedia.org The incorporation of halogenated aromatic moieties can impart properties such as flame retardancy and thermal stability to polymers. However, specific research on the use of this compound in material science remains an area for further exploration.

Future Research Directions and Emerging Paradigms in the Study of 2 Chloro 1 2,6 Dichlorophenyl Ethanone

Development of Sustainable and Environmentally Benign Synthetic Processes

The traditional synthesis of haloacetophenones, often relying on Friedel-Crafts acylation with catalysts like aluminum chloride, presents significant environmental drawbacks, including the use of stoichiometric amounts of corrosive catalysts and the generation of substantial waste streams. Future research must focus on developing greener alternatives.

Key research objectives in this area include:

Replacement of Homogeneous Catalysts: Investigating solid acid catalysts, such as zeolites, clays, and functionalized resins, to replace Lewis acids like AlCl₃. These heterogeneous catalysts offer advantages of easy separation, reusability, and reduced waste.

Solvent Selection: Moving towards greener solvent systems, including supercritical fluids, ionic liquids, or even solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. For instance, processes that allow for the recycling of distillates or by-products can significantly improve efficiency and reduce costs. google.com

Alternative Reagents: Exploring milder and more selective chlorinating agents to replace harsh reagents that can lead to the formation of multiple chlorinated by-products. An example from a related synthesis involves using chlorine gas with a metallic aluminum catalyst under controlled conditions to improve selectivity. google.com The development of processes that avoid the generation of corrosive gases like sulfur dioxide is a critical goal for industrial applications. google.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity and efficiency in the synthesis of 2-Chloro-1-(2,6-dichlorophenyl)ethanone, particularly in the regioselective acylation of 1,3-dichlorobenzene (B1664543), is paramount. The exploration of novel catalytic systems is central to this endeavor.

Future avenues of exploration include:

Nanocatalysts: The use of metallic or metal oxide nanoparticles as catalysts could offer high surface area and unique electronic properties, potentially leading to higher activity and selectivity at lower temperatures.

Single-Atom Catalysis: Designing catalysts where individual metal atoms are dispersed on a support could maximize atom efficiency and provide highly specific active sites, minimizing unwanted side reactions.

Photocatalysis: Harnessing light energy to drive the synthesis under mild conditions is an emerging area. Developing photocatalytic systems for the chloroacetylation of dichlorobenzene could represent a significant leap in green chemistry.

Catalyst Screening: A systematic approach to catalyst discovery, potentially involving high-throughput screening of various metal salts and supports, is needed. For instance, the effectiveness of a metallic aluminum catalyst in a similar chlorination reaction to improve conversion rates and yield highlights the potential for discovering unconventional yet highly effective catalysts. google.com

The table below summarizes potential catalytic systems and their targeted improvements for the synthesis of this compound.

Catalyst TypePotential AdvantagesResearch Focus
Zeolites Shape selectivity, reusability, thermal stabilityOptimizing pore size and acidity for regioselective acylation
Functionalized Resins Mild reaction conditions, easy recoveryEnhancing catalyst lifetime and preventing leaching
Nanoparticles High surface area, enhanced catalytic activityControl of particle size and morphology for optimal performance
Single-Atom Catalysts Maximum atom efficiency, high selectivityStabilizing single atoms on robust supports

Advanced Enzyme and Whole-Cell Biocatalyst Engineering for Industrial Applications

Biocatalysis offers a powerful, green alternative for producing derivatives of this compound, especially chiral alcohols, which are valuable pharmaceutical intermediates. While much research has focused on the 2,4-dichloro isomer, the principles are directly applicable to the 2,6-dichloro target. researchgate.netacs.orgresearchgate.net

Emerging research paradigms in this field involve:

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to engineer existing enzymes, such as ketoreductases (KREDs), for improved activity, stability, and stereoselectivity towards this compound. researchgate.netresearchgate.net For example, mutants of ketoreductases from Lactobacillus kefiri and Scheffersomyces stipitis have shown enhanced performance in reducing similar chloro-substituted ketones. researchgate.netresearchgate.net

Whole-Cell Biocatalysis: Employing whole microbial cells (e.g., recombinant Escherichia coli or yeast) as self-contained catalytic systems. mdpi.comunimi.it This approach obviates the need for costly enzyme purification and provides endogenous cofactors (like NADH/NADPH), which are essential for many reduction reactions. unimi.itnih.gov The protective cellular environment can also enhance enzyme stability under harsh industrial conditions. unimi.it

Process Optimization and Scale-Up: Developing robust, high-titer processes for industrial application. This includes optimizing reaction conditions (pH, temperature, substrate loading) and developing efficient downstream processing to isolate the product. acs.org Successful large-scale synthesis (up to 300g) of a related chiral alcohol has been demonstrated using an optimized whole-cell system, achieving high conversion (>99%) and excellent enantiomeric excess (>99%). acs.orgfigshare.com

The table below details key enzymes and host systems that represent promising starting points for the biocatalytic reduction of this compound.

Enzyme/SystemSource OrganismHost SystemKey AdvantagesRelevant Finding
Ketoreductase (KRED)Lactobacillus kefiriRecombinant E. coliHigh stereoselectivity, well-characterizedMutant LK08 fully converted 300g of 2-chloro-1-(2,4-dichlorophenyl)ethanone. acs.orgfigshare.com
Ketoreductase (SsCR)Scheffersomyces stipitisLyophilized cellsExcellent catalytic efficiency (kcat/Km), no need for external cofactor addition. researchgate.netAchieved 88.2% yield and 99.9% ee for the reduction of the 2,4-dichloro isomer. researchgate.net
Whole-Cell SystemAspergillus oryzaeNative whole cellsHigh regioselectivity in acylation reactions, robust in organic solvents. mdpi.comDemonstrated >99% regioselectivity for acylation of a glycoside. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions makes the traditional one-factor-at-a-time optimization approach slow and inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating chemical process development. beilstein-journals.orgnih.gov

For this compound, AI and ML can be applied to:

Reaction Condition Prediction: Employing "global models" trained on large chemical reaction databases to suggest initial reaction conditions (catalyst, solvent, temperature) for its synthesis, which is particularly useful when exploring novel synthetic routes. beilstein-journals.orgnih.gov

Process Optimization: Using "local models" to fine-tune reaction parameters for a specific transformation, such as the Friedel-Crafts acylation of 1,3-dichlorobenzene. beilstein-journals.org These models can efficiently explore a multidimensional parameter space to identify conditions that maximize yield and selectivity while minimizing by-product formation. beilstein-journals.org

Data-Driven Catalyst Design: Leveraging ML algorithms to identify correlations between catalyst structure and performance, thereby guiding the design of new, more effective catalysts.

High-Throughput Experimentation (HTE) Integration: Combining ML with automated HTE platforms to rapidly generate large, high-quality datasets for training and validating predictive models, creating a closed loop of prediction, experimentation, and optimization. nih.gov

Expanding the Scope of Derivatization for Unexplored Chemical Space

While this compound is a valuable intermediate, its full potential lies in its use as a scaffold for creating novel molecules. The presence of two reactive sites—the α-chloro ketone moiety and the dichlorophenyl ring—allows for a wide range of chemical modifications.

Future research should systematically explore these derivatization pathways:

Nucleophilic Substitution: The α-chloro position is highly susceptible to substitution by a variety of nucleophiles (e.g., amines, thiols, azides, alcohols), providing access to a vast array of functionalized ketones. The synthesis of the fungicide prothioconazole (B1679736) from a related chloroketone intermediate demonstrates the utility of this approach. google.com

Heterocycle Formation: Using the compound as a building block for synthesizing complex heterocyclic structures, which are prevalent in medicinal chemistry. Condensation reactions with dinucleophiles can lead to the formation of pyridines, pyrazines, or other important ring systems.

Cross-Coupling Reactions: Modifying the dichlorophenyl ring via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby creating libraries of novel compounds for biological screening.

Biocatalytic Derivatization: As discussed, enzymatic reduction to the corresponding chiral alcohol opens up a new branch of derivatives. researchgate.net Further enzymatic modifications could lead to novel esters or other functionalized molecules with high chemo- and regioselectivity. nih.gov

In-depth Multiscale Computational Modeling for Comprehensive Understanding of Reactivity and Mechanisms

A fundamental understanding of the electronic structure and reactivity of this compound is crucial for designing better synthetic methods and predicting its chemical behavior. Computational chemistry provides powerful tools to gain these insights at an atomic level.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Performing DFT studies to elucidate the ground-state molecular geometry, vibrational frequencies, and electronic properties. nanobioletters.comnih.gov Such calculations can determine bond lengths, bond angles, and charge distributions, offering a precise picture of the molecule's structure. niscpr.res.in

Reactivity Prediction: Using DFT-derived parameters, such as the molecular electrostatic potential (MEP) map and frontier molecular orbital (HOMO-LUMO) analysis, to predict the most reactive sites for electrophilic and nucleophilic attack. nih.govkarazin.ua This can guide synthetic strategies and explain observed regioselectivity. niscpr.res.in

Reaction Mechanism Simulation: Modeling the entire reaction pathway for its synthesis, for example, the Friedel-Crafts acylation. This involves calculating the transition state energies to determine the reaction kinetics and thermodynamics, providing a deep understanding of the catalytic cycle.

Multiscale Modeling: Integrating quantum mechanics (QM) methods like DFT with molecular mechanics (MM) or machine learning potentials to simulate complex systems, such as the interaction of the molecule with a catalyst surface or the active site of an enzyme. researchgate.net This approach can bridge the gap from atomic-level interactions to macroscopic reaction outcomes. researchgate.net

The table below outlines key computational methods and the insights they can provide for the study of this compound.

Computational MethodInformation GainedApplication
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational spectra, charge distribution. nanobioletters.comnih.govStructure confirmation, reactivity prediction, interpretation of spectroscopic data.
Molecular Electrostatic Potential (MEP) Identification of electrophilic and nucleophilic sites. niscpr.res.inPredicting sites for chemical reactions and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis Electronic excitation properties, chemical reactivity. nih.govkarazin.uaUnderstanding UV-Vis spectra and reaction pathways.
QM/MM Multiscale Modeling Enzyme-substrate interactions, reaction mechanisms in complex environments.Designing engineered enzymes, understanding catalyst-reactant interactions.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(2,6-dichlorophenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example:

  • Friedel-Crafts Acylation : Reacting 2,6-dichlorobenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Halogenation : Direct chlorination of 1-(2,6-dichlorophenyl)ethanone using chlorinating agents (e.g., SOCl₂, PCl₅) in inert solvents like dichloromethane .

Q. Key Variables Affecting Yield :

VariableOptimal ConditionImpact on Yield
CatalystAlCl₃ (1.2 eq.)>80% with AlCl₃
Temperature0–5°C (halogenation)Prevents decomposition
SolventAnhydrous DCMEnhances reagent solubility

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm chloro-substitution patterns (e.g., aromatic protons at δ 7.3–7.8 ppm, carbonyl at ~200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 237.93 (C₈H₅Cl₃O) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do substitution reactions of the chloro group inform its reactivity in nucleophilic environments?

Methodological Answer : The α-chloro ketone moiety undergoes nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For example:

  • Amine Substitution : Reacting with primary amines (e.g., ethylamine) in THF at 60°C yields 2-amino derivatives, monitored by TLC .
  • Thiol Substitution : Using NaSH in ethanol replaces Cl with -SH, forming thioether intermediates for drug discovery .

Mechanistic Insight :
The electron-withdrawing effect of the 2,6-dichlorophenyl group polarizes the C-Cl bond, enhancing electrophilicity. Kinetic studies (e.g., pseudo-first-order conditions) reveal rate dependence on nucleophile concentration .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ values) arise from:

  • Purity Variations : Impurities >5% skew results; use HPLC to ensure ≥98% purity .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MICs) .
  • Structural Analogues : Compare with 2-chloro-1-(2,4-dichlorophenyl)ethanone to isolate substituent effects .

Case Study :
A 2023 study found conflicting cytotoxicity (HeLa cells: IC₅₀ = 12 μM vs. 45 μM). Re-analysis identified differences in cell passage number and serum-free media .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4). The chloro groups form hydrophobic contacts with Leu294 and Phe108 .
  • QSAR Modeling : Correlate logP values (calculated: 3.1) with membrane permeability using Molinspiration .
  • MD Simulations : AMBER force fields simulate stability in enzyme active sites over 100 ns trajectories .

Q. What are the key differences in reactivity between this compound and its structural analogs?

Methodological Answer :

CompoundReactivity with NaSHBioactivity (Antimicrobial)
This compoundt₁/₂ = 15 min (25°C)MIC: 8 μg/mL (E. coli)
2-Chloro-1-(2,4-dichlorophenyl)ethanonet₁/₂ = 30 min (25°C)MIC: 32 μg/mL (E. coli)
1-(2,6-Dichlorophenyl)ethanoneNo reactionInactive

The 2,6-dichloro substitution enhances electrophilicity and steric hindrance, accelerating substitution but reducing membrane permeability compared to 2,4-dichloro analogs .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

Methodological Answer :

  • Kinase Inhibition : Pre-incubate with EGFR kinase (10 nM) in Tris buffer (pH 7.4) for 15 min. Measure residual activity via ADP-Glo™ assay. IC₅₀ = 5.2 μM .
  • Metabolic Pathways : Radiolabeled [¹⁴C]-compound tracks hepatic metabolism via LC-MS, identifying glucuronide conjugates as primary metabolites .

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Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2,6-dichlorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2,6-dichlorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.